molecular formula C16H14N6OS B12159060 N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide

N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide

Cat. No.: B12159060
M. Wt: 338.4 g/mol
InChI Key: FNARYGYSHCUYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is a complex organic compound that features both an indole and a purine moiety. These structures are significant in various biological and chemical contexts, often associated with bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and purine intermediates, followed by their coupling through a series of reactions such as amide bond formation.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Purine Synthesis: The purine ring can be constructed using methods like the Traube purine synthesis or by modifying existing purine derivatives.

    Coupling Reaction: The final step involves coupling the indole and purine intermediates through a thiol-ene reaction or other suitable methods to form the desired compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or purine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: May serve as a probe for studying biological processes involving indole and purine derivatives.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
  • N-(1H-indol-4-yl)-2-(6H-purin-7-ylsulfanyl)propanamide

Uniqueness

N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is unique due to its specific substitution pattern on the indole and purine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide

InChI

InChI=1S/C16H14N6OS/c1-9(24-16-13-14(19-7-18-13)20-8-21-16)15(23)22-12-4-2-3-11-10(12)5-6-17-11/h2-9,17H,1H3,(H,22,23)(H,18,19,20,21)

InChI Key

FNARYGYSHCUYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1C=CN2)SC3=NC=NC4=C3NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.